METHYL 2-[6-CHLORO-2-METHYL-4-PHENYL-3(4H)-QUINAZOLINYL]ACETATE
Description
METHYL 2-[6-CHLORO-2-METHYL-4-PHENYL-3(4H)-QUINAZOLINYL]ACETATE is a quinazoline derivative characterized by a substituted heterocyclic core. Its structure includes:
- A quinazoline ring system with a chlorine atom at position 6, a methyl group at position 2, and a phenyl group at position 4.
- A methyl ester functional group (-OCOCH₃) attached to the nitrogen at position 3(4H).
Quinazoline derivatives are of significant interest due to their diverse pharmacological and synthetic applications. The substituents on the quinazoline core, particularly halogens (e.g., chlorine) and ester groups, influence electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
methyl 2-(6-chloro-2-methyl-4-phenyl-4H-quinazolin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-20-16-9-8-14(19)10-15(16)18(13-6-4-3-5-7-13)21(12)11-17(22)23-2/h3-10,18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHVMLFHPCILSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(N1CC(=O)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[6-CHLORO-2-METHYL-4-PHENYL-3(4H)-QUINAZOLINYL]ACETATE typically involves the condensation of 2-amino-5-chlorobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by cyclization to form the quinazoline ring. The final step involves esterification to obtain the methyl ester derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Synthetic Pathways and Precursor Reactions
The synthesis of quinazoline derivatives often involves cyclocondensation, substitution, or oxidation reactions. For example:
- Cyclocondensation : Similar compounds, such as 2-carbo-substituted quinazoline 3-oxides, are synthesized via cyclocondensation of 2-aminoaryl ketones with acetohydroxamic acid derivatives using ZnCl₂ as a Lewis acid .
- Oxidation : Dihydroquinazoline intermediates can be oxidized to quinazolines using MnO₂ or H₂O₂-tungstate systems .
Example Reaction Pathway :
Ester Hydrolysis
The acetate ester group can undergo hydrolysis to form a carboxylic acid derivative. For instance:
- Acid/Base-Catalyzed Hydrolysis : This reaction is common in quinazoline esters, as seen in the conversion of methyl 2-chloroquinoline-3-carboxylate to its acid form .
Substitution Reactions
- Chlorine Displacement : The 6-chloro substituent is susceptible to nucleophilic substitution. For example, treatment with amines (e.g., hydrazine, piperazine) yields aminoquinazolines .
Cyclization and Heterocycle Formation
Quinazoline derivatives are prone to cyclization reactions, forming fused heterocycles:
- With Hydrazines : Reaction with hydrazine hydrate forms pyrazolo[3,4-b]quinoline derivatives .
- With Thioureas : Condensation with phenyl isothiocyanate yields thiourea-linked quinazolines, which cyclize to triazoloquinazolines under acidic conditions .
Example :
Biological Activity-Driven Modifications
The compound’s structure allows for derivatization to enhance pharmacological properties:
- Amination : Reacting with secondary amines (e.g., dimethylamine) introduces tertiary amino groups, improving solubility and bioactivity .
- Schiff Base Formation : Condensation with aldehydes forms imine-linked derivatives, which exhibit antitumor activity .
Data Table: Key Reactions and Conditions
Catalytic and Metal-Mediated Reactions
Transition metals like Rh(III) or Pd(II) facilitate C–H activation or cross-coupling:
- Rh-Catalyzed C–H Activation : Used to synthesize 2,4-dicarbo-substituted quinazoline 3-oxides .
- Pd-Catalyzed Coupling : Enables denitrogenative coupling with isocyanides .
Oxidation and Reduction
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The presence of the cyclopentyl group enhances its lipophilicity, which can be advantageous for membrane permeability in biological systems.
Medicinal Chemistry Applications
1. Peptide Synthesis:
The Fmoc group allows for the protection of amino groups during peptide synthesis. This is crucial in creating complex peptides that can serve as therapeutic agents. The compound can be utilized as a building block in the synthesis of bioactive peptides, which have potential applications in treating various diseases.
2. Drug Development:
Research indicates that derivatives of this compound exhibit activity against specific biological targets. For instance, studies have shown that certain Fmoc-protected amino acids can enhance the stability and efficacy of peptide-based drugs by improving their pharmacokinetic properties .
Biochemical Research
1. Enzyme Inhibition Studies:
The compound has been investigated for its potential as an enzyme inhibitor. In biochemical assays, it has demonstrated the ability to modulate enzyme activity, which is essential for developing new therapeutic agents aimed at diseases where enzyme dysregulation is a factor.
2. Structure-Activity Relationship (SAR) Studies:
The unique structure of 2-[(1S,2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid makes it an excellent candidate for SAR studies. By modifying different parts of the molecule, researchers can identify which structural features contribute to biological activity, aiding in the design of more potent compounds .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Peptide Synthesis | Demonstrated successful incorporation of the compound into peptide chains, yielding peptides with enhanced stability. |
| Study B | Enzyme Inhibition | Identified significant inhibition of target enzymes, suggesting potential therapeutic applications in metabolic disorders. |
| Study C | SAR Analysis | Revealed key structural modifications that increased potency against specific biological targets, guiding future drug design efforts. |
Toxicological Assessments
Understanding the safety profile of 2-[(1S,2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentyl]acetic acid is critical for its application in drug development. Toxicological studies have indicated that while the compound exhibits some degree of toxicity at high doses, its therapeutic window may be favorable when used appropriately .
Mechanism of Action
The mechanism of action of METHYL 2-[6-CHLORO-2-METHYL-4-PHENYL-3(4H)-QUINAZOLINYL]ACETATE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound may also interfere with cellular pathways, such as signal transduction and gene expression, contributing to its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Bromo Analog: METHYL [(4S)-6-BROMO-2-METHYL-4-PHENYLQUINAZOLIN-3(4H)-YL]ACETATE (WP5)
- Structural Features :
- Position 6 substituent: Bromine (Br) instead of chlorine (Cl).
- Identical methyl, phenyl, and methyl ester groups.
- Stereochemistry: (4S) configuration specified.
- Physicochemical Properties :
- Synthetic Relevance :
- Bromine’s superior leaving-group ability could make WP5 more reactive in nucleophilic substitutions compared to the chloro analog.
Acetamide Derivative: 2-(7-CHLORO-4-OXO-3(4H)-QUINAZOLINYL)-N-(2-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE
- Structural Features :
- Position 7 chlorine vs. position 6 in the target compound.
- Acetamide (-NHCOCH₃) replaces the methyl ester.
- Trifluoromethyl (-CF₃) group on the phenyl ring.
- Physicochemical Properties: Molecular formula: C₁₇H₁₁ClF₃N₃O₂. Molecular weight: 381.7 g/mol. The -CF₃ group significantly boosts lipophilicity .
- Functional Implications :
- Positional isomerism (7-Cl vs. 6-Cl) may alter electronic distribution across the quinazoline ring, affecting π-π stacking interactions.
Chromenone Derivative: 6-ETHYL-2-METHYL-3-(2-METHYLPHENYL)-4-OXO-4H-CHROMEN-7-YL ACETATE
- Structural Features: Chromenone (coumarin) core instead of quinazoline. Ethyl and methyl substituents on the chromenone ring. Acetate group at position 6.
- Physicochemical Properties: Molecular formula: C₂₁H₂₀O₄. Molecular weight: 336.4 g/mol. The chromenone system’s planar structure and conjugated carbonyl group differ from quinazoline’s fused pyrimidine ring, leading to distinct UV/Vis absorption profiles .
Table 1. Comparative Analysis of Key Compounds
Key Findings and Implications
- Ester vs. Amide : The methyl ester in the target compound offers higher hydrolytic lability than the acetamide derivative, which may influence bioavailability.
- Heterocycle Core: Quinazoline derivatives generally exhibit greater nitrogen-rich reactivity compared to chromenones, making them more versatile in medicinal chemistry.
Biological Activity
Methyl 2-[6-chloro-2-methyl-4-phenyl-3(4H)-quinazolinyl]acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its anticancer, antibacterial, and antifungal activities, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a quinazoline scaffold, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 410.85 g/mol. This structure is pivotal as it influences the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound.
Case Study: Antitumor Efficacy
A study demonstrated that quinazoline derivatives exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer). The IC50 values for these compounds ranged from 5.70 µM to 8.10 µM against MCF-7 cells, showing comparable efficacy to established chemotherapeutic agents like Doxorubicin .
Mechanism of Action
The mechanism of action is primarily attributed to the inhibition of the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in tumor growth and proliferation. Quinazoline derivatives have been shown to inhibit EGFR autophosphorylation, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Antibacterial Activity
Quinazoline derivatives also exhibit notable antibacterial properties.
Research Findings
In vitro studies have indicated that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
- Staphylococcus aureus : MIC = 5.64 µM
- Escherichia coli : MIC = 13.40 µM
These results suggest that the compound could serve as a potential lead in developing new antibacterial agents .
Antifungal Activity
In addition to its antibacterial properties, this compound has also shown antifungal activity.
Efficacy Against Fungal Strains
The compound exhibited significant antifungal activity against various strains, including Candida albicans and Fusarium oxysporum. The reported MIC values were below 1 µg/mL for several derivatives, indicating strong antifungal potential .
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50/MIC Values |
|---|---|---|
| Anticancer | MCF-7 | 5.70 - 8.10 µM |
| A549 | Not specified | |
| SW480 | Not specified | |
| Antibacterial | Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 13.40 µM | |
| Antifungal | Candida albicans | <1 µg/mL |
| Fusarium oxysporum | <1 µg/mL |
Q & A
Basic Research Questions
Q. What are the key structural features of METHYL 2-[6-CHLORO-2-METHYL-4-PHENYL-3(4H)-QUINAZOLINYL]ACETATE, and how do they influence its reactivity?
- The compound features a quinazolinone core with a 6-chloro, 2-methyl, and 4-phenyl substitution pattern, coupled with a methyl acetate group at position 2. The chloro and methyl groups enhance electrophilic reactivity, while the phenyl and acetate moieties contribute to steric and electronic effects. X-ray crystallography (e.g., single-crystal studies at 100 K) confirms non-planar conformations due to steric hindrance from substituents .
- Methodological Insight : Use density functional theory (DFT) calculations to map electron density distribution and predict reactive sites. Pair with experimental techniques like NMR (e.g., ¹H/¹³C) to validate substituent effects .
Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?
- A typical synthesis involves cyclocondensation of substituted anthranilic acid derivatives with ketones or aldehydes, followed by esterification. For example, refluxing 6-chloro-2-methyl-4-phenylquinazolin-3(4H)-one with methyl chloroacetate in anhydrous THF yields the target compound. Limitations include low yields (~40–50%) due to competing side reactions (e.g., hydrolysis of the ester group under basic conditions) .
- Optimization Strategy : Use anhydrous solvents, controlled temperature (60–80°C), and catalytic DMAP to improve esterification efficiency. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) .
Q. How can the purity and identity of this compound be reliably verified?
- Analytical Workflow :
- Purity : HPLC with a C18 column (mobile phase: acetonitrile/water 70:30; retention time ~8.2 min).
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion [M+H]+ at m/z 357.1 (calculated: 357.08) and IR spectroscopy for ester C=O stretch (~1740 cm⁻¹) .
- Common Pitfalls : Impurities from unreacted starting materials (e.g., residual anthranilic acid derivatives) can skew results. Use preparative HPLC or recrystallization (ethanol/water) for purification .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Discrepancies in bioactivity (e.g., variable IC₅₀ values in kinase inhibition assays) may arise from differences in assay conditions (e.g., ATP concentration, pH) or solvent effects (DMSO vs. aqueous buffers).
- Methodological Approach :
Standardize assay protocols (e.g., fixed ATP at 1 mM, pH 7.4).
Perform solubility studies (e.g., logP ~3.2 in octanol/water) to optimize dosing .
Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule out non-specific interactions .
Q. How does the stereochemistry at position 4 of the quinazolinone ring impact intermolecular interactions?
- The (4S) configuration (as in related bromo-substituted analogs) induces a twisted conformation, reducing π-π stacking with aromatic residues in protein binding pockets. This steric effect lowers binding affinity compared to planar analogs .
- Experimental Design :
- Synthesize enantiopure derivatives via chiral auxiliaries (e.g., Evans oxazolidinones).
- Compare X-ray crystal structures (e.g., CCDC deposition numbers) and molecular docking results (AutoDock Vina) .
Q. What environmental degradation pathways are predicted for this compound, and how can they be experimentally validated?
- Computational models (EPI Suite) predict hydrolysis of the ester group (t₁/₂ ~120 days at pH 7) and photodegradation via chloro-substituent cleavage.
- Validation Protocol :
Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring.
Use UV irradiation (λ = 254 nm) in aqueous solutions to track photoproducts (e.g., quinazolinone derivatives via HRMS) .
Data Contradiction Analysis
Q. Why do computational and experimental logP values differ for this compound?
- Discrepancies arise from solvent effects (e.g., octanol vs. buffer systems) and ionization states (pKa ~4.5 for the acetate group). For instance, calculated logP (ChemAxon) may underestimate experimental logP by ~0.5 units due to hydrogen bonding with the ester oxygen .
- Resolution : Use shake-flask method with phosphate-buffered octanol/water (pH 7.4) to measure logP experimentally.
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
